molecular formula C16H13Cl2N3O3S2 B2702113 3,4-dichloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 946239-91-4

3,4-dichloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2702113
CAS No.: 946239-91-4
M. Wt: 430.32
InChI Key: JKGFDOFLPRNOGU-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H13Cl2N3O3S2 and its molecular weight is 430.32. The purity is usually 95%.
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Biological Activity

3,4-Dichloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

  • Molecular Formula : C₁₇H₁₅Cl₂N₃O₃S
  • Molecular Weight : 444.4 g/mol

This compound features a thiophene ring and a pyridazine moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with thiophene and pyridazine structures often exhibit antimicrobial properties. For instance, derivatives of pyridazine have been shown to inhibit the growth of various bacterial strains and fungi. In vitro studies on similar compounds suggest that they may possess significant antibacterial activity against Gram-positive and Gram-negative bacteria, although specific data for this compound is limited.

Anticancer Properties

Studies involving structurally related sulfonamides have demonstrated anticancer activity through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. The presence of the thiophene ring may enhance these effects due to its electron-rich nature, which can interact with biological targets.

Enzyme Inhibition

The compound's structure suggests potential inhibition of key enzymes involved in metabolic pathways. For example, sulfonamides are known to inhibit dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. Similar mechanisms may be applicable to this compound, warranting further investigation into its enzyme inhibitory properties.

Case Studies

  • In Vitro Studies : A study examining a related sulfonamide showed effective inhibition of bacterial growth in laboratory settings, suggesting that this compound may exhibit comparable effects.
  • Anticancer Research : In a series of assays conducted on pyridazine derivatives, several compounds demonstrated significant cytotoxicity against human cancer cell lines. The results indicated that modifications to the thiophene and pyridazine moieties could enhance biological activity.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : Compounds with sulfonamide groups typically act as competitive inhibitors in enzymatic reactions.
  • Cell Cycle Interference : Similar compounds have been shown to disrupt normal cell cycle progression, leading to apoptosis in cancer cells.

Data Summary Table

Activity Type Related Compounds Effect Observed Reference
AntimicrobialPyridazine derivativesInhibition of bacterial growth
AnticancerSulfonamide analogsInduction of apoptosis in cancer cells
Enzyme InhibitionSulfonamidesInhibition of DHPS

Properties

IUPAC Name

3,4-dichloro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O3S2/c17-12-4-3-11(10-13(12)18)26(23,24)19-7-8-21-16(22)6-5-14(20-21)15-2-1-9-25-15/h1-6,9-10,19H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGFDOFLPRNOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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